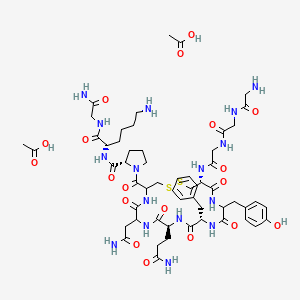![molecular formula C13H10O3 B14756914 6H-Dibenzo[d,g][1,3,6]trioxocine CAS No. 323-92-2](/img/structure/B14756914.png)
6H-Dibenzo[d,g][1,3,6]trioxocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Dibenzo[d,g][1,3,6]trioxocine is a heterocyclic compound that features a unique trioxocine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of two benzene rings fused to a central trioxocine ring, which imparts unique chemical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Dibenzo[d,g][1,3,6]trioxocine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2’-dihydroxybiphenyl with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge, leading to the cyclization and formation of the trioxocine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
6H-Dibenzo[d,g][1,3,6]trioxocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Hydroquinone derivatives
Substitution: Halogenated, nitrated, and sulfonated derivatives
Aplicaciones Científicas De Investigación
6H-Dibenzo[d,g][1,3,6]trioxocine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 6H-Dibenzo[d,g][1,3,6]trioxocine and its derivatives often involves interactions with specific molecular targets. For example, as an enzyme inhibitor, the compound can bind to the active site of the enzyme, blocking its activity. The trioxocine ring system can also interact with biological membranes, affecting their integrity and function. The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
Similar Compounds
6H-Dibenzo[c,e][1,2]oxaphosphinine: Similar in structure but contains a phosphorus atom.
6H-Dibenzo[b,d]thiopyran: Contains a sulfur atom instead of oxygen.
6H-Benzo[c]chromene: Features a chromene ring system.
Uniqueness
6H-Dibenzo[d,g][1,3,6]trioxocine is unique due to its trioxocine ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
323-92-2 |
|---|---|
Fórmula molecular |
C13H10O3 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
benzo[d][1,3,6]benzotrioxocine |
InChI |
InChI=1S/C13H10O3/c1-3-7-12-10(5-1)14-9-15-11-6-2-4-8-13(11)16-12/h1-8H,9H2 |
Clave InChI |
PRNKYEKPAXEZIY-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=CC=CC=C2OC3=CC=CC=C3O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Benzyl-2-(2,6-dimethoxyphenyl)-6,6-diphenyl-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B14756868.png)




![1h-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14756881.png)


